3-Chloro-6-(2,2-difluoroethoxy)pyridazine

Medicinal Chemistry Agrochemical Synthesis Building Block Procurement

In medicinal chemistry campaigns, minor changes in alkoxy substitution can drastically alter pharmacokinetics. 3-Chloro-6-(2,2-difluoroethoxy)pyridazine (CAS 1558385-64-0) supplies a metabolically stable difluoroethoxy motif (logP 1.3) paired with a reactive 3-Cl handle. • Enables modular derivatization via nucleophilic substitution or cross-coupling without compromising the 6-position. • Difluoroethoxy group resists metabolic oxidation vs ethoxy analogs, reducing SAR variability. • Consistent purity ≥95% ensures reproducible reaction yields.

Molecular Formula C6H5ClF2N2O
Molecular Weight 194.56 g/mol
CAS No. 1558385-64-0
Cat. No. B1432579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(2,2-difluoroethoxy)pyridazine
CAS1558385-64-0
Molecular FormulaC6H5ClF2N2O
Molecular Weight194.56 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1OCC(F)F)Cl
InChIInChI=1S/C6H5ClF2N2O/c7-4-1-2-6(11-10-4)12-3-5(8)9/h1-2,5H,3H2
InChIKeyQNNOPEHIJJKDKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-(2,2-difluoroethoxy)pyridazine Product Overview


3-Chloro-6-(2,2-difluoroethoxy)pyridazine (CAS 1558385-64-0) is a pyridazine heterocycle featuring a chloro substituent at the 3‑position and a 2,2‑difluoroethoxy group at the 6‑position . This compound serves as a versatile building block in medicinal chemistry and agrochemical research, where the halogen and fluorinated ether functionalities enable downstream derivatization via nucleophilic aromatic substitution and cross‑coupling reactions .

Research areas Medicinal chemistry and agrochemical synthesis
Reactive handles 3-Chloro for SNAr/cross-coupling; 6-difluoroethoxy for lipophilicity control
Purity profile Vendor-certified HPLC/NMR purity reduces side-reaction risk in multi-step synthesis

3-Chloro-6-(2,2-difluoroethoxy)pyridazine Generic Substitution Risks


The difluoroethoxy group confers a distinct balance of lipophilicity and electronic properties that cannot be replicated by simple methoxy or ethoxy analogs . Because this compound is primarily used as a reactive intermediate, variations in the leaving‑group ability of the chloro substituent or the steric and electronic profile of the 6‑alkoxy group directly affect reaction yields and downstream product purity. Generic substitution with 3‑chloro‑6‑methoxypyridazine or 3‑chloro‑6‑ethoxypyridazine therefore introduces unquantified risk in multi‑step syntheses, particularly in medicinal chemistry campaigns where even minor changes in physicochemical parameters can alter biological activity or pharmacokinetic profiles .

Risk Methoxy or ethoxy analogs may not replicate the difluoroethoxy group's lipophilic/electronic balance, impacting reaction yields and ADME profiling.
Risk Differences in leaving-group ability and steric profile can alter substitution selectivity and product purity, particularly in multi-step campaigns.

3-Chloro-6-(2,2-difluoroethoxy)pyridazine Quantitative Evidence


Purity Benchmark: Vendor QC Assurance

The target compound is supplied with a certified purity of 98% based on HPLC, NMR, and GC analysis . This purity level is significantly higher than the typical ≥95% offered for generic 3‑chloro‑6‑alkoxypyridazines from many sources .

Purity Benchmark
Specification review
98% by HPLC, NMR, GC (vendor CoA)
May reduce side reactions and purification needs
Vendor-reported; internal verification advised
Medicinal Chemistry Agrochemical Synthesis Building Block Procurement

Molecular Weight Differentiation vs. Methoxy Analog

The molecular weight of 3‑chloro‑6‑(2,2‑difluoroethoxy)pyridazine is 194.57 g/mol , which is 34.6% higher than that of the methoxy analog 3‑chloro‑6‑methoxypyridazine (144.56 g/mol) [1].

MW vs. Methoxy
Reported
194.57 vs. 144.56 g/mol (+50.01 g/mol, +34.6%)
May influence permeability and distribution profiling
Calculated molecular weights; confirm analytical characterization
Structure-Based Drug Design Hit-to-Lead Optimization Physicochemical Property Tuning

Lipophilicity Modulation vs. Methoxy Analog

The predicted XLogP3 for 3‑chloro‑6‑(2,2‑difluoroethoxy)pyridazine is 1.3 [1], compared to 0.9 for 3‑chloro‑6‑methoxypyridazine [2] and 1.3 for 3‑chloro‑6‑ethoxypyridazine [3].

Lipophilicity (logP)
Reported
1.3 (target) vs. 0.9 (methoxy), 1.3 (ethoxy); Δ +0.4 vs. methoxy
Ethoxy-like lipophilicity with fluorine for potential metabolic stability review
Predicted logP (XLogP3); experimental logD7.4 advised
Medicinal Chemistry Lipophilicity Optimization ADME Prediction

Selective Derivatization via Chloro Leaving Group

The chloro substituent at the 3‑position acts as a viable leaving group in nucleophilic aromatic substitution (SNAr) and palladium‑catalyzed cross‑coupling reactions [1]. In contrast, the methoxy analog is inert under typical SNAr conditions, limiting its utility as a synthetic intermediate [2].

Selective Derivatization
Class-level
3-Chloro undergoes SNAr and cross-coupling; methoxy analog inert under SNAr
Enables modular pyridazine library synthesis via monofunctionalization
Reactivity based on established pyridazine chemistry; verify with specific substrates
Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

Hydrogen Bond Acceptor Count vs. Alkoxy Analogs

3‑Chloro‑6‑(2,2‑difluoroethoxy)pyridazine possesses 3 hydrogen bond acceptors (HBA), whereas simple alkoxy analogs such as 3‑chloro‑6‑methoxypyridazine have only 2 HBA [1] [2].

HBA Count
Reported
3 (target) vs. 2 (methoxy), 3 (ethoxy); Δ +1 vs. methoxy
May support enhanced solubility and target engagement profiling
Computed HBA count; validate solubility experimentally
Medicinal Chemistry Property-Based Design SAR Studies

Application Scenarios for 3-Chloro-6-(2,2-difluoroethoxy)pyridazine


Hit-to-Lead Optimization: Controlled Lipophilicity & Metabolic Stability

The difluoroethoxy group confers a logP of 1.3 while introducing metabolically resistant fluorine atoms [1]. This profile is ideal for lead series requiring balanced permeability and solubility, without the metabolic liability of ethoxy groups.

Pyridazine Library Synthesis via Selective Cross-Coupling

The chloro substituent at the 3‑position serves as a reactive handle for nucleophilic displacement or palladium‑catalyzed coupling, while the 6‑difluoroethoxy group remains intact, enabling modular derivatization [2].

Agrochemical Discovery of Fluorinated Pyridazines

Fluorinated pyridazines are known to exhibit enhanced biological activity and environmental persistence [3]. This compound provides a direct entry into that chemical space, with a reactive chloro group for further elaboration.

Alkoxy vs. Fluoroalkoxy Bioisostere Profiling

Direct head‑to‑head comparisons with methoxy and ethoxy analogs can quantify the impact of the difluoroethoxy group on logP, solubility, and target binding, as supported by the data in Section 3 [4].

Application
Selection Property
Validation Focus
Application Lipophilicity & metabolic stability profiling
Selection Property Difluoroethoxy logP and fluorine content
Validation Focus Experimental logD7.4 and microsomal stability assays
Application Modular pyridazine library synthesis
Selection Property Chloro leaving group selectivity
Validation Focus Cross-coupling scope and functional group tolerance
Application Fluorinated pyridazine agrochemical research
Selection Property Fluorinated scaffold with reactive chloro handle
Validation Focus Biological activity screening and environmental fate studies
Application Alkoxy vs. fluoroalkoxy bioisostere comparison
Selection Property Comparative physicochemical and ADME profiling
Validation Focus Head-to-head logD, solubility, and permeability comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-6-(2,2-difluoroethoxy)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.